3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine. This intermediate is then oxidized using permanganate to form the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and catalysts is crucial in these processes to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include permanganate for oxidation, lithium diisopropylamide (LDA) for alkylation, and palladium catalysts for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential drug candidate due to its unique properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and binding affinity to various targets. This can influence pathways involved in biological processes, making it a valuable compound for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-6-methylpyridine-2-carboxylic acid
- 4-Methylpyridine-2-carboxylic acid
Uniqueness
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group in the pyridine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H7ClFNO2 |
---|---|
Molecular Weight |
191.59 g/mol |
IUPAC Name |
3-fluoro-4-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6FNO2.ClH/c1-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,1H3,(H,10,11);1H |
InChI Key |
BGJCUUHZZIHDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)F.Cl |
Origin of Product |
United States |
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